molecular formula C8H5BrF4 B1302113 5-Fluoro-2-(trifluoromethyl)benzyl bromide CAS No. 239135-48-9

5-Fluoro-2-(trifluoromethyl)benzyl bromide

Cat. No. B1302113
M. Wt: 257.02 g/mol
InChI Key: MQZWBTRGSDOAIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their importance in pharmaceuticals and agrochemicals. Paper describes the synthesis of fluorinated nucleosides from d-xylose, which involves anion glycosylation reactions. This indicates that similar strategies could potentially be applied to the synthesis of "5-Fluoro-2-(trifluoromethyl)benzyl bromide" by using appropriate precursors and reaction conditions.

In paper , the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene is achieved through the treatment of a precursor with N,N'-dibromo-5,5-dimethylhydantoin in acidic media. This suggests that bromination reactions in the presence of acid could be a viable method for introducing bromine into the benzyl position of a fluorinated benzene derivative.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their reactivity and physical properties. Paper discusses the synthesis and structure of a bromo-fluoro-substituted benzocycloheptene, providing insights into the crystalline structure of such compounds. Although the specific structure of "5-Fluoro-2-(trifluoromethyl)benzyl bromide" is not analyzed, the methodologies used in this paper could be applied to determine its molecular structure.

Chemical Reactions Analysis

Fluorinated compounds often undergo unique chemical reactions due to the presence of fluorine atoms. Paper explores the benzylic bromination of a selectively fluorinated cyclohexane, leading to various derivatives. This demonstrates the reactivity of the benzylic position in fluorinated compounds, which is relevant for understanding the chemical reactions that "5-Fluoro-2-(trifluoromethyl)benzyl bromide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the electronegativity and small size of fluorine atoms. While the papers provided do not directly discuss the properties of "5-Fluoro-2-(trifluoromethyl)benzyl bromide," they do provide case studies of similar compounds. For instance, paper mentions the selective fluorination of pentofuranosides, which could affect the compound's solubility and stability. These properties are important for the practical application of fluorinated compounds in various industries.

Safety And Hazards

5-Fluoro-2-(trifluoromethyl)benzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Given the hazardous nature of 5-Fluoro-2-(trifluoromethyl)benzyl bromide, future directions may include developing safer handling and disposal methods .

properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZWBTRGSDOAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372158
Record name 5-Fluoro-2-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethyl)benzyl bromide

CAS RN

239135-48-9
Record name 5-Fluoro-2-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 239135-48-9
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